
Pinacol
Overview
Description
Pinacol, also known as 2,3-dimethyl-2,3-butanediol, is a vicinal diol characterized by two hydroxyl groups attached to adjacent carbon atoms. It is a colorless, crystalline solid with a pleasant odor. This compound is notable for its role in the this compound rearrangement reaction, which is a fundamental transformation in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinacol can be synthesized through the reductive coupling of ketones. One common method involves the use of acetone and an active metal such as magnesium or sodium. The process begins with the reduction of acetone to form a radical intermediate, which then dimerizes to produce this compound. The reaction conditions typically include anhydrous solvents and a controlled atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced by the reductive coupling of acetone using magnesium in the presence of mercuric chloride as a catalyst. The reaction mixture is refluxed, and the resulting magnesium pinacolate is hydrolyzed to yield this compound. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pinacol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form pinacolone, a ketone, through the this compound rearrangement reaction.
Reduction: this compound can be reduced to form various alcohols.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong acids such as sulfuric acid are commonly used to catalyze the this compound rearrangement, converting this compound to pinacolone.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce this compound to simpler alcohols.
Substitution: Halogenating agents can be used to replace hydroxyl groups with halogens.
Major Products:
Pinacolone: Formed through the this compound rearrangement.
Various Alcohols: Formed through reduction reactions.
Halogenated Compounds: Formed through substitution reactions .
Scientific Research Applications
Pinacol Rearrangement
The this compound rearrangement is a key transformation where this compound undergoes acid-catalyzed rearrangement to yield pinacolone. This reaction is critical for synthesizing ketones and has several applications:
- Synthesis of β-Functionalized Ketones : The semithis compound rearrangement allows for efficient synthesis of β-functionalized ketones, which are valuable intermediates in pharmaceuticals and agrochemicals .
- Formation of Quaternary Carbon Centers : The rearrangement provides a reliable method for constructing quaternary carbon centers that are often challenging to create through traditional methods .
Total Synthesis of Natural Products
This compound derivatives have been employed in the total synthesis of various natural products. Notable examples include:
Natural Product | Synthesis Method | Reference |
---|---|---|
Taxol | Mukaiyama coupling | |
Geiparvarin | This compound-type rearrangement | |
Jatrophone | Total synthesis involving this compound derivatives |
These applications highlight the importance of this compound in constructing complex molecular architectures found in nature.
Material Science Applications
This compound and its derivatives have also found applications beyond organic synthesis:
Polymer Chemistry
This compound-based compounds are utilized in the production of polymers. For instance, bis(this compound)diboron is used as a reagent for synthesizing functionalized polymers through cross-coupling reactions . This application is significant for developing materials with tailored properties for specific applications.
Catalysis
Recent studies have explored the use of this compound derivatives in catalysis. For example, this compound esters have been employed in copper-catalyzed trifluoromethylation reactions, demonstrating their utility in synthesizing fluorinated compounds . Such transformations are essential for developing pharmaceuticals with improved bioactivity.
Semithis compound Rearrangement in Natural Product Synthesis
A detailed study published in 2021 reviewed the advancements in semithis compound rearrangement methodologies. This research highlighted novel electrophiles and catalytic systems that enhance the efficiency and selectivity of the rearrangement process . The findings indicate that these methodologies can significantly impact the synthesis of complex natural products.
This compound Coupling Reactions
The this compound coupling reaction has been extensively studied for its ability to form large cyclic structures. A comprehensive review noted its effectiveness in total syntheses and highlighted various strategies that utilize this reaction to construct intricate molecular frameworks .
Mechanism of Action
The mechanism of the pinacol rearrangement involves the acid-catalyzed dehydration of this compound to form a carbocation intermediate. This intermediate undergoes a 1,2-alkyl shift, resulting in the formation of pinacolone. The reaction is driven by the stability of the carbocation and the formation of a more stable carbonyl compound .
Comparison with Similar Compounds
Pinacol is unique among vicinal diols due to its ability to undergo the this compound rearrangement efficiently. Similar compounds include:
Ethylene Glycol: A simpler diol with two hydroxyl groups on adjacent carbons, but it does not undergo the this compound rearrangement.
Propylene Glycol: Another vicinal diol, but with different reactivity and applications.
Butane-2,3-diol: Similar in structure but lacks the same reactivity in rearrangement reactions.
This compound’s uniqueness lies in its specific structure that facilitates the rearrangement to pinacolone, making it a valuable compound in organic synthesis .
Biological Activity
Pinacol, a vicinal diol (1,2-diol), is a compound known for its unique chemical properties and biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and recent research findings.
This compound has the molecular formula and is characterized by its pleasant odor. The compound undergoes a well-known rearrangement reaction, known as the This compound rearrangement , under acidic conditions. This rearrangement involves the conversion of this compound into ketones through the formation of carbocations, which can lead to various products depending on the substituents involved.
Mechanism Overview:
- Protonation: One hydroxyl group of this compound is protonated by an acid.
- Water Loss: The protonated hydroxyl group leaves as water, forming a carbocation.
- Rearrangement: A neighboring alkyl group migrates to the positively charged carbon, stabilizing the carbocation and resulting in a ketone.
This mechanism not only highlights this compound's reactivity but also suggests potential pathways for developing biologically active compounds based on its structure.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity . One notable application is in the synthesis of pinacolylboronate compounds, which have been shown to modulate key signaling pathways involved in cancer progression, particularly the TGF-beta signaling pathway.
- Case Study: A study synthesized pinacolylboronate-containing stilbene derivatives that were evaluated for their ability to inhibit tubulin polymerization and exhibit cytotoxic effects on various cancer cell lines. These compounds demonstrated promising results in modulating TGF-beta signaling, suggesting their potential as anticancer agents .
Antimicrobial Activity
This compound derivatives have also been explored for their antimicrobial properties . Boronic acids, including those derived from this compound, have shown effectiveness against various bacterial strains due to their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics.
- Research Findings: A review highlighted that certain boronic acid derivatives exhibit high inhibitory activity against serine β-lactamases, making them valuable in combating antibiotic resistance .
Synthesis and Applications
The synthesis of this compound derivatives often involves methods like the Wittig reaction , which allows for the introduction of various functional groups that can enhance biological activity. This versatility makes this compound a useful scaffold in medicinal chemistry.
Synthesis Method | Description | Biological Application |
---|---|---|
Wittig Reaction | Used to create pinacolylboronate derivatives | Modulation of TGF-beta signaling |
This compound Rearrangement | Converts this compound into ketones | Anticancer and antimicrobial agents |
Recent Advances
Recent developments in synthetic methodologies have expanded the applications of this compound derivatives:
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during Pinacol synthesis to achieve high yield and purity?
- Methodological Answer : Key parameters include solvent polarity (e.g., aqueous vs. anhydrous conditions), temperature control (e.g., reflux vs. room temperature), and purification techniques (e.g., recrystallization vs. column chromatography). Referencing established protocols for this compound synthesis (e.g., using 2,3-dimethyl-2,3-butanediol) ensures reproducibility. For example, ethanol-water mixtures are often used to enhance crystallization efficiency .
Q. How should researchers validate the structural integrity of this compound derivatives using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm stereochemistry and functional groups, IR spectroscopy to identify hydroxyl stretches (~3200–3600 cm⁻¹), and mass spectrometry for molecular ion verification. Cross-referencing spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) resolves ambiguities .
Advanced Research Questions
Q. How can computational models resolve contradictions in reaction kinetics data for this compound rearrangements?
- Methodological Answer : When experimental rate constants conflict with theoretical predictions, employ density functional theory (DFT) to model transition states and compare activation energies. Validate models using isotopic labeling (e.g., ¹⁸O tracing) to track mechanistic pathways. Statistical tools like Monte Carlo simulations account for experimental noise .
Q. What strategies are effective for isolating the catalytic effects of Lewis acids in this compound coupling reactions?
- Methodological Answer : Design a controlled variable experiment where solvent, temperature, and substrate concentration remain constant while varying catalysts (e.g., BF₃ vs. AlCl₃). Use Arrhenius plots to compare activation energies and Hammett acidity functions to quantify catalyst strength. Replicate trials to minimize confounding variables .
Q. How can researchers address discrepancies between theoretical and experimental NMR data for this compound derivatives?
- Methodological Answer : Re-examine solvent effects (e.g., deuterated vs. non-deuterated solvents), ensure proper shimming and calibration during NMR acquisition, and validate computational parameters (e.g., solvent model in DFT). Cross-check with X-ray crystallography for absolute configuration confirmation .
Q. Data Analysis & Mechanistic Studies
Q. What statistical methods are optimal for analyzing competing pathways in this compound rearrangement kinetics?
- Methodological Answer : Apply multivariate regression to deconvolute contributions from acid concentration, temperature, and steric effects. Use Eyring-Polanyi equations to differentiate concerted vs. stepwise mechanisms. For conflicting data, perform Bayesian inference to weight evidence from prior studies .
Q. Which experimental techniques are pivotal for elucidating acid-catalyzed this compound rearrangement mechanisms?
- Methodological Answer : Employ in-situ FTIR to monitor intermediate formation, kinetic isotope effects (KIE) to identify rate-determining steps, and isotopic labeling (e.g., D₂O exchange) to track proton transfer pathways. Compare with computational transient kinetics simulations .
Q. Comparative & Reproducibility Studies
Q. How should researchers design experiments to benchmark new this compound synthesis methods against established protocols?
- Methodological Answer : Use a split-plot design to test variables (e.g., catalysts, solvents) systematically. Include internal standards (e.g., known yields of reference compounds) for calibration. Publish raw data and SOPs (Standard Operating Procedures) to enhance reproducibility .
Q. What criteria determine the choice of analytical techniques for quantifying this compound degradation products?
- Methodological Answer : Prioritize HPLC-MS/MS for sensitivity in trace analysis, GC-FID for volatile byproducts, and ²⁹Si NMR for silicon-containing derivatives. Validate methods using spiked recovery experiments and cross-lab collaborations to ensure accuracy .
Q. Literature & Hypothesis Development
Q. How can systematic reviews of this compound literature inform hypothesis generation for understudied derivatives?
- Methodological Answer : Conduct a meta-analysis of reaction databases (e.g., Reaxys, SciFinder) to identify gaps in substituent effects or catalytic systems. Use PICOT framework to structure questions:
- P (Population): this compound derivatives with electron-withdrawing groups.
- I (Intervention): Photocatalytic rearrangement.
- C (Comparison): Thermal vs. light-driven conditions.
- O (Outcome): Yield and regioselectivity.
- T (Time): Reaction duration optimization .
Properties
IUPAC Name |
2,3-dimethylbutane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2,7)6(3,4)8/h7-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDFJHOHABJVEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058793 | |
Record name | 2,3-Butanediol, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2,3-Butanediol, 2,3-dimethyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10650 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.5 [mmHg] | |
Record name | 2,3-Butanediol, 2,3-dimethyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10650 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
76-09-5 | |
Record name | Pinacol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pinacol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PINACOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,3-Butanediol, 2,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Butanediol, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pinacol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PINACOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527QE7I5CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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